molecular formula C12H19N3 B8491116 N-(4-piperidylmethyl)-N-(3-pyridylmethyl)amine

N-(4-piperidylmethyl)-N-(3-pyridylmethyl)amine

Cat. No. B8491116
M. Wt: 205.30 g/mol
InChI Key: UKXMFZQOZMMFAB-UHFFFAOYSA-N
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Patent
US05849732

Procedure details

4-Piperidylmethylamine and 3-formylpyridine were treated in the same manner as described in Reference example 2 to give N-(4-piperidylmethyl)-N-(3-pyridylmethyl)amine.
Quantity
0 (± 1) mol
Type
reactant
Reaction Step One
Quantity
0 (± 1) mol
Type
reactant
Reaction Step One

Identifiers

REACTION_CXSMILES
[NH:1]1[CH2:6][CH2:5][CH:4]([CH2:7][NH2:8])[CH2:3][CH2:2]1.[CH:9]([C:11]1[CH:12]=[N:13][CH:14]=[CH:15][CH:16]=1)=O>>[NH:1]1[CH2:6][CH2:5][CH:4]([CH2:7][NH:8][CH2:9][C:11]2[CH:12]=[N:13][CH:14]=[CH:15][CH:16]=2)[CH2:3][CH2:2]1

Inputs

Step One
Name
Quantity
0 (± 1) mol
Type
reactant
Smiles
N1CCC(CC1)CN
Name
Quantity
0 (± 1) mol
Type
reactant
Smiles
C(=O)C=1C=NC=CC1

Conditions

Other
Conditions are dynamic
1
Details
See reaction.notes.procedure_details.

Outcomes

Product
Name
Type
product
Smiles
N1CCC(CC1)CNCC=1C=NC=CC1

Source

Source
Open Reaction Database (ORD)
Description
The Open Reaction Database (ORD) is an open-access schema and infrastructure for structuring and sharing organic reaction data, including a centralized data repository. The ORD schema supports conventional and emerging technologies, from benchtop reactions to automated high-throughput experiments and flow chemistry. Our vision is that a consistent data representation and infrastructure to support data sharing will enable downstream applications that will greatly improve the state of the art with respect to computer-aided synthesis planning, reaction prediction, and other predictive chemistry tasks.
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